molecular formula C7H12ClN5 B2976477 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride CAS No. 2248405-27-6

4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride

Cat. No.: B2976477
CAS No.: 2248405-27-6
M. Wt: 201.66
InChI Key: JLFJYLGGTHYING-UHFFFAOYSA-N
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Description

4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound featuring a partially unsaturated tetrahydropyridine ring substituted with a 1-methyltetrazol-5-yl group. Its molecular formula is inferred as C₈H₁₂N₅·HCl (molecular weight ≈ 214.45 g/mol), though discrepancies exist in catalog entries (e.g., a dihydrochloride analog with molecular weight 236.15 g/mol is noted in ).

Properties

IUPAC Name

4-(1-methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5.ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFJYLGGTHYING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride typically involves the reaction of 1-methyltetrazole with appropriate precursors under specific conditions. One common method is the nucleophilic substitution reaction where 1-methyltetrazole reacts with a suitable halide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones on the tetrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the compound.

  • Reduction products: Reduced forms of the compound.

  • Substitution products: Different functionalized derivatives based on the substituents used.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its pharmacological properties and potential use in treating various diseases. Industry: It can be used as a stabilizer, catalyst, or intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related tetrahydropyridine derivatives and tetrazole-containing molecules:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 1-Methyltetrazol-5-yl C₈H₁₂N₅·HCl ~214.45 Potential ligand, pharmaceutical intermediate
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride Phenyl C₁₁H₁₃N·HCl 195.68 Research chemical, lipophilic scaffold
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) Phenyl C₁₂H₁₅N 173.25 Neurotoxic (induces Parkinsonism)
4-(2H-Tetrazol-5-yl)pyridinium perchlorate Tetrazolyl (unmethylated) C₆H₆N₅·ClO₄ 247.60 Coordination chemistry, MOF construction
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine p-Fluorophenyl C₁₂H₁₄FN·HCl N/A Paroxetine impurity, monitored in QC
Key Observations:
  • Toxicity Profile : Unlike MPTP, the target compound lacks a phenyl group linked to the tetrahydropyridine ring, which is critical for MPTP’s metabolic conversion to neurotoxic MPP+. This suggests a lower neurotoxicity risk.
  • Pharmaceutical Relevance : The unmethylated tetrazole in ’s compound facilitates metal coordination, while methylation in the target compound may improve metabolic stability for drug development.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methyltetrazolyl derivatives are more water-soluble than phenyl-substituted analogs (e.g., 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride).
  • Molecular Weight : The target compound (≈214 g/mol) falls within the acceptable range for CNS drug candidates, unlike bulkier analogs like MPTP (173 g/mol).
  • Stability : Methylation of the tetrazole may reduce ring-opening reactions compared to unmethylated tetrazoles, enhancing shelf-life.

Biological Activity

4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyridines and features a methyltetrazole moiety that may influence its pharmacological properties. The structural formula can be represented as follows:

C8H10ClN5\text{C}_8\text{H}_{10}\text{ClN}_5

Research indicates that tetrahydropyridine derivatives often interact with neurotransmitter systems. Specifically, compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) have been shown to affect acetylcholinesterase (AChE) activity. MPTP acts as a reversible inhibitor of AChE, which leads to increased levels of acetylcholine in the synaptic cleft and potentially contributes to neurotoxic effects associated with Parkinson's disease .

Neuroprotective Effects

Studies have demonstrated that certain tetrahydropyridine derivatives exhibit neuroprotective effects. For instance, MPTP is widely used in animal models to study Parkinsonism. It is metabolized into the neurotoxic metabolite MPP+, which selectively targets dopaminergic neurons in the substantia nigra . This mechanism has been pivotal in understanding the pathophysiology of neurodegenerative diseases.

Antioxidant Properties

The antioxidant activity of 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine has been investigated in various studies. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in neuronal cells . This property is crucial as oxidative stress is a significant contributor to neuronal damage in diseases like Alzheimer's and Parkinson's.

Study 1: Acetylcholinesterase Inhibition

In a study focusing on acetylcholinesterase inhibition by MPTP derivatives, it was found that these compounds could lead to a dose-dependent increase in ACh levels. The kinetic parameters indicated that MPTP acts as a linear mixed-type inhibitor of AChE . This finding suggests potential therapeutic applications for cognitive enhancement.

Study 2: Neurotoxicity Assessment

Another study examined the neurotoxic effects of MPTP on different rat species. The results indicated that poor metabolizers exhibited more pronounced motor deficits and neurotransmitter depletion following MPTP administration. This highlights the variability in response based on metabolic capacity and reinforces the need for personalized approaches in treatment strategies .

Data Table: Summary of Biological Activities

ActivityMechanism/EffectReference
AChE InhibitionReversible inhibition leading to increased ACh
NeuroprotectionAntioxidant effects reducing oxidative stress
NeurotoxicitySelective targeting of dopaminergic neurons

Q & A

Basic Research Question

  • Storage : Keep at room temperature (RT) in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .
  • Handling : Avoid prolonged exposure to light or humidity. For hygroscopic batches, use desiccants like silica gel .
  • Stability Testing : Monitor via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to track impurity profiles .

How can computational modeling aid in understanding structure-activity relationships (SAR)?

Advanced Research Question

  • Docking Studies : Model interactions with biological targets (e.g., GABA receptors) using the tetrazole moiety as a hydrogen-bond acceptor .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in synthesis or biological assays .
  • MD Simulations : Assess stability of the tetrahydropyridine ring in aqueous environments, correlating with solubility data .

Table 2 : Computational Parameters for SAR Studies

ParameterToolApplication
HOMO-LUMOGaussianReactivity prediction
DockingAutoDock VinaTarget binding affinity
SolubilityCOSMO-RSSolvent compatibility

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Byproduct Formation : At scale, prolonged reflux increases side reactions (e.g., oxidation of tetrahydropyridine). Use flow chemistry for better temperature control .
  • Purification : Column chromatography becomes impractical. Switch to recrystallization (ethanol/water) or acid-base extraction .
  • Safety : Handle hydrazine derivatives in fume hoods due to toxicity. Implement in-line quenching for excess reagents .

How is biological activity assessed in early-stage research?

Basic Research Question

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. The tetrazole group mimics carboxylates in transition states .
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293) to establish IC₅₀ values .
  • Solubility : Pre-formulate with cyclodextrins or PEG for in vivo studies .

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